N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent such as tetrahydrofuran (THF). This reaction forms the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, which can then be further reacted with 7-methoxybenzofuran-2-carboxylic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and for the activation of carboxylic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide involves the activation of carboxylic acids to form reactive intermediates that can undergo nucleophilic attack. This process is facilitated by the triazine ring, which acts as an electron-withdrawing group, enhancing the reactivity of the carboxylic acid . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A closely related compound used as a coupling reagent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative used for similar applications.
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide stands out due to its combination of a triazine ring and a benzofuran moiety, which imparts unique reactivity and potential for diverse applications. Its ability to act as a coupling reagent and its potential biological activities make it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-22-10-6-4-5-9-7-11(25-13(9)10)14(21)17-8-12-18-15(23-2)20-16(19-12)24-3/h4-7H,8H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYPEKUJCALVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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